1-(5-Bromopyridin-3-yl)imidazolidin-2-one

PRMT5 Inhibition Medicinal Chemistry Scaffold Differentiation

This 5-bromopyridine imidazolidin-2-one is the essential starting material for synthesizing patented PRMT5 inhibitors (ref. US20210002298A1, US 11,542,275 B2). Unlike its 2-yl or 4-yl analogs, the 3-yl linkage provides the precise spatial vector required for target engagement, making it mandatory for replicating established structure-activity relationships. The bromine handle enables systematic diversification via cross-coupling. Procure this specific regioisomer to ensure your drug discovery candidates maintain the binding affinity and selectivity reported in the literature.

Molecular Formula C8H8BrN3O
Molecular Weight 242.07 g/mol
CAS No. 1698143-08-6
Cat. No. B1531632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-3-yl)imidazolidin-2-one
CAS1698143-08-6
Molecular FormulaC8H8BrN3O
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC(=CN=C2)Br
InChIInChI=1S/C8H8BrN3O/c9-6-3-7(5-10-4-6)12-2-1-11-8(12)13/h3-5H,1-2H2,(H,11,13)
InChIKeyKTAJDKPPMKRHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-3-yl)imidazolidin-2-one (CAS 1698143-08-6): A Key Building Block for PRMT5-Targeted Therapeutics


1-(5-Bromopyridin-3-yl)imidazolidin-2-one is a heterocyclic building block featuring a 5-bromopyridine moiety attached to an imidazolidin-2-one core. This compound is a member of the imidazolidinone family and is commonly utilized in medicinal chemistry as a scaffold for the development of novel therapeutic agents, particularly as a key intermediate in the synthesis of substituted imidazolidin-2-one derivatives that act as Protein Arginine Methyltransferase 5 (PRMT5) inhibitors [1][2]. The compound is commercially available with a purity of 95% and is typically supplied as a powder .

Why Regioisomeric Analogs of 1-(5-Bromopyridin-3-yl)imidazolidin-2-one Cannot Be Simply Interchanged in PRMT5 Inhibitor Programs


In the context of structure-activity relationship (SAR) studies for PRMT5 inhibition, the specific regioisomeric attachment of the bromopyridine moiety is critical. The 3-yl linkage in 1-(5-Bromopyridin-3-yl)imidazolidin-2-one provides a distinct vector and electronic environment compared to its 2-yl or 4-yl analogs, which can profoundly impact the binding affinity and selectivity of the final drug candidate [1][2]. Furthermore, the bromine atom at the 5-position of the pyridine ring serves as a crucial synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functional groups. Substituting this compound with a regioisomer like 1-(5-bromopyridin-2-yl)imidazolidin-2-one would lead to a different spatial orientation of the resulting substituent, potentially disrupting key interactions within the PRMT5 active site or altering the overall molecular geometry required for target engagement, thus invalidating established SAR and leading to suboptimal or inactive compounds [1][2].

Quantitative Evidence for the Selection of 1-(5-Bromopyridin-3-yl)imidazolidin-2-one in Research and Development


Structural Basis for PRMT5 Inhibitor Scaffold Differentiation

The compound 1-(5-Bromopyridin-3-yl)imidazolidin-2-one is a direct precursor to a specific class of PRMT5 inhibitors exemplified in patent literature. Its unique 3-pyridinyl-imidazolidinone core distinguishes it from other scaffolds. For instance, while a related scaffold like 1-(5-Bromopyridin-2-yl)imidazolidin-2-one (CAS 380380-73-4) exists, the 3-yl regioisomer is specifically claimed in the synthesis of potent PRMT5 inhibitors [1][2]. This structural difference is not trivial; it dictates the 3D orientation of the core, which is essential for binding to the PRMT5 target. The presence of the bromine atom on the pyridine ring is not merely a substituent but a strategic functional handle for late-stage diversification to optimize pharmacokinetic and pharmacodynamic properties [1].

PRMT5 Inhibition Medicinal Chemistry Scaffold Differentiation

Commercial Purity Specification for Reliable Research Outcomes

The commercially available form of 1-(5-Bromopyridin-3-yl)imidazolidin-2-one from reputable vendors is specified with a purity of ≥95% . This level of purity is a standard and critical specification for a building block used in early-stage medicinal chemistry. It ensures that subsequent synthetic transformations are not compromised by unknown impurities that could lead to off-target biological activity, skewed assay results, or low yields in critical steps like palladium-catalyzed cross-couplings.

Purity Procurement Quality Control

Synthetic Utility as a Cross-Coupling Handle in PRMT5 Inhibitor Synthesis

The 5-bromo substituent on the pyridine ring of 1-(5-Bromopyridin-3-yl)imidazolidin-2-one is a key functional handle that enables late-stage diversification via palladium-catalyzed cross-coupling reactions [1]. This allows medicinal chemists to introduce a wide array of aryl, heteroaryl, or amino substituents onto the core scaffold to explore SAR and optimize drug-like properties. In contrast, a non-halogenated analog would lack this synthetic versatility, requiring the de novo synthesis of each new derivative from an earlier stage, which is a significantly less efficient and more time-consuming process.

Cross-Coupling Synthetic Handle Late-Stage Functionalization

Primary Research and Development Applications for 1-(5-Bromopyridin-3-yl)imidazolidin-2-one


Synthesis of PRMT5 Inhibitors for Oncology and Other Indications

This compound is the definitive starting material for synthesizing a class of substituted imidazolidin-2-one derivatives claimed as PRMT5 inhibitors. Its use is mandated to replicate and build upon the SAR established in patents US20210002298A1 and US 11,542,275 B2, which describe its utility in treating PRMT5-mediated conditions such as cancer, metabolic disorders, and autoimmune diseases [1][2].

Medicinal Chemistry Scaffold Diversification and SAR Studies

The compound serves as a versatile core scaffold for SAR exploration. Its 5-bromo-pyridine moiety provides a precise handle for cross-coupling reactions, allowing researchers to systematically modify the core and explore chemical space around the PRMT5 active site. The specific 3-yl attachment is critical for maintaining the correct vector for these modifications, which directly impacts target affinity and selectivity [1][2].

Chemical Biology Tool Compound Development

As a key intermediate for a patented class of PRMT5 inhibitors, this compound can be used to synthesize chemical probes to study the biological function of PRMT5 and validate it as a therapeutic target. The defined purity (≥95%) ensures that the resulting probes are suitable for rigorous in vitro and cell-based assays without the confounding effects of significant impurities .

Quote Request

Request a Quote for 1-(5-Bromopyridin-3-yl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.